molecular formula C22H16BrFN4O3 B6568598 N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921870-73-7

N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6568598
CAS No.: 921870-73-7
M. Wt: 483.3 g/mol
InChI Key: GZSOCTKOQFOYDO-UHFFFAOYSA-N
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Description

The compound N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide features a pyrido[3,2-d]pyrimidine core substituted with a 4-fluorophenylmethyl group at position 3 and a 4-bromophenyl-acetamide moiety at position 1. The presence of electron-withdrawing groups (bromo, fluoro) and hydrogen-bonding motifs (dioxo, acetamide) suggests enhanced binding specificity and solubility compared to simpler analogs.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN4O3/c23-15-5-9-17(10-6-15)26-19(29)13-27-18-2-1-11-25-20(18)21(30)28(22(27)31)12-14-3-7-16(24)8-4-14/h1-11H,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSOCTKOQFOYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The pyrido[3,2-d]pyrimidine core distinguishes the target compound from other analogs with thieno-, pyrano-, or triazole-fused systems. Key comparisons include:

Table 1: Core Heterocycle Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrido[3,2-d]pyrimidine 4-Bromophenyl, 4-fluorophenylmethyl, dioxo ~500 (estimated)
N-(4-bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidine Ethyl, dimethyl, sulfanyl 486.40
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 1,2,4-Triazole Pyridin-3-yl, sulfanyl ~520 (estimated)
Pyrano[4,3-d]thieno[2,3-b]pyridine derivatives Pyrano-thieno-pyridine Variable alkyl/aryl groups 350–450

Key Observations :

  • Thieno-pyrimidines (e.g., ) often exhibit lower molecular weights due to sulfur-containing rings but may suffer from reduced solubility compared to the target compound’s dioxo-pyrido-pyrimidine core.
  • Pyrano-thieno-pyridines (e.g., ) are structurally distinct but share neurotropic activity, suggesting heterocycle flexibility in CNS-targeted drug design.

Substituent Effects on Activity

The 4-fluorophenylmethyl and 4-bromophenyl groups in the target compound are critical for steric and electronic interactions. Comparisons with related substituents:

Table 2: Substituent Impact
Compound Example Substituent Profile Biological Implications
Target Compound 4-Bromophenyl (electron-withdrawing), 4-fluorophenylmethyl (lipophilic) Enhanced target affinity; improved membrane permeability
2-[4-(4-Bromophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-ylamino]-N-phenyl-acetamide Dichlorophenyl, bromophenyl Broad-spectrum antimicrobial activity
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Chloro, fluorophenyl, pyridinyl Kinase inhibition potential

Key Observations :

  • Halogenated aryl groups (bromo, chloro, fluoro) are common in analogs for their electron-withdrawing effects, which stabilize π-π stacking in enzyme active sites .

Functional Group Contributions

The acetamide and dioxo groups in the target compound are pivotal for hydrogen bonding and solubility:

Table 3: Functional Group Roles
Functional Group Role in Target Compound Analog Comparison
Acetamide (-NHCO-) Hydrogen bond donor/acceptor; solubility Replaced by sulfanyl (-S-) in , reducing polarity
Dioxo (-C=O) Enhances binding to serine/threonine kinases Absent in thieno-pyrimidines , limiting kinase affinity

Key Observations :

  • Sulfanyl groups in analogs (e.g., ) improve metabolic resistance but reduce solubility.
  • Dioxo groups in the target compound may mimic ATP’s phosphate groups, making it a candidate for kinase inhibition .

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